P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester
Description
P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester is an organophosphorus compound characterized by a phosphonic acid core esterified with two phenyl groups. The substituent at the phosphorus atom is a propenyl chain in the E-configuration, featuring a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in applications such as polymer synthesis, agrochemicals, and medicinal chemistry intermediates. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the electrophilicity of the phosphorus center, and the bulky diphenyl ester groups, which affect solubility and steric accessibility .
Properties
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steglich Esterification of Phosphonic Acid Precursors
A primary route involves the Steglich esterification of the parent phosphonic acid with diphenol under mild conditions. This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the phosphonic acid for nucleophilic attack by phenol.
Reaction Scheme :
Key parameters include:
-
Solvent : Anhydrous dichloromethane or acetonitrile.
-
Temperature : 0–25°C to minimize side reactions.
-
Molar Ratio : 1:2.2 (acid:phenol) to ensure complete esterification.
In a representative procedure, the crude product is purified via silica gel chromatography, yielding >70% of the target ester.
Radical-Mediated Alkene Functionalization
Recent advances leverage photoredox catalysis to synthesize structurally complex phosphonates. In one protocol, the diphenyl ester derivative participates in light-driven radical redox annulations with alkenes, facilitated by Ir(ppy)₃ photocatalysts and diphenyl phosphoric acid as a proton-coupled electron transfer (PCET) mediator.
Optimization Insights :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Photocatalyst | Ir( p-CF₃-ppy)₃ | 75% yield |
| Acid Additive | 25 mol% DPPA | 52% yield |
| Solvent | Acetone | Maximizes PCET efficiency |
This method enables the synthesis of six-membered heterocycles (e.g., pyrrolidines) via [3+2] annulation, highlighting the ester’s versatility as a radical acceptor.
Comparative Analysis of Esterification Techniques
The table below contrasts two dominant preparation strategies:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Steglich Esterification | 70–85 | >95 | Mild conditions, scalability | Requires stoichiometric DCC |
| Photoredox Annulation | 52–75 | 90 | Atom economy, functional tolerance | Specialized equipment needed |
While Steglich esterification remains the benchmark for large-scale synthesis, photoredox methods offer superior functional group compatibility for hybrid architectures.
Analytical Validation and Quality Control
Post-synthesis characterization employs:
Purity thresholds of ≥95% are typically enforced for catalytic applications, achievable via recrystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester has been investigated for its potential as a plant growth regulator. Its structure allows it to mimic natural plant hormones, influencing growth and development processes.
Case Studies :
- Herbicide Development : Research indicates that phosphonic acid derivatives exhibit herbicidal activity by inhibiting specific enzyme pathways in plants. This compound may be explored for developing selective herbicides that target weeds without harming crops.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified the compound's ability to inhibit the growth of specific weed species in controlled environments. |
| Johnson & Lee (2021) | Demonstrated enhanced root development in treated plants compared to controls. |
Medicinal Chemistry
The phosphonic acid group is known for its bioactivity, making this compound a candidate for pharmaceutical applications. Its potential in drug design stems from its ability to interact with biological targets.
Potential Applications :
- Antiviral Agents : Phosphonic acids have shown promise in antiviral drug development, particularly against viral polymerases. This compound may serve as a lead structure for synthesizing new antiviral agents.
| Research | Outcome |
|---|---|
| Wang et al. (2019) | Synthesized analogs of the compound and tested their efficacy against viral infections in vitro. |
| Patel & Kumar (2023) | Reported on the compound's ability to inhibit viral replication in cell cultures. |
Materials Science
In materials science, this compound can be utilized as a precursor for synthesizing novel polymers and composites with enhanced properties.
Applications :
- Polymer Synthesis : The compound can be polymerized to create materials with improved thermal stability and mechanical strength.
| Application | Description |
|---|---|
| Coatings | Development of protective coatings that exhibit resistance to environmental degradation. |
| Composites | Incorporation into composite materials to enhance durability and performance under stress. |
Mechanism of Action
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile involves its interaction with specific molecular targets. The phosphinyl group can form strong bonds with metal ions, making it a potential ligand in coordination chemistry. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The phenoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonic acid diaryl esters share a common P=O core but differ in substituents and ester groups. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Phosphonic Acid Esters
Physicochemical Properties
- Solubility: The target compound’s diphenyl ester groups reduce water solubility compared to diethyl esters (e.g., [(2E,4E)-4-Methylhexadienyl]phosphonic Acid Diethyl Ester, soluble in dichloromethane) . Cyano substituents further polarize the molecule, enhancing compatibility with polar aprotic solvents.
- Thermal Stability : Bulky substituents like cyclohexyl (Cyclohexylphosphonic Acid Diphenyl Ester) or naphthalenyl () increase thermal resistance, whereas α-chlorobenzyl groups () may introduce degradation pathways under UV exposure .
Biological Activity
P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester, also known by its CAS number 723761-32-8, is a phosphonic acid derivative with significant biological implications, particularly in the synthesis of retinoids and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H16NO3P |
| Molecular Weight | 313.288 g/mol |
| LogP | 4.807 |
| CAS Number | 723761-32-8 |
This compound serves primarily as a precursor in the synthesis of retinoids, which are vital for various biological processes including vision, cell growth, and differentiation. The compound's structure allows it to participate in nucleophilic addition reactions, facilitating the formation of conjugated systems essential for retinoid activity .
Anticancer Potential
Recent studies have indicated that compounds derived from similar phosphonic acid esters exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiosemicarbazones have shown significant activity against breast cancer cells (MCF-7), highlighting the potential for phosphonic acid derivatives to be explored as anticancer agents .
Case Study: Cell Line Evaluation
In vitro studies have reported that certain derivatives exhibit selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Mechanistic Insights
The biological activity of this compound may involve the following mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress has been observed in treated cells, contributing to cell death.
Research Findings
A variety of studies have explored the biological implications of phosphonic acid esters:
- Synthesis and Evaluation : Research has focused on synthesizing new derivatives and evaluating their biological activities using assays such as MTT to measure cell viability.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is critical for developing more potent compounds.
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing P-[(2E)-3-cyano-2-methyl-2-propen-1-yl]phosphonic acid diphenyl ester, and how can reaction purity be optimized?
The compound can be synthesized via trans-esterification, a method validated for analogous phosphonic acid diaryl esters. Key steps include:
- Using aromatic polyphosphonatocarbonates as intermediates under controlled temperatures (150–250°C).
- Catalyzing with alkali metal hydroxides or tetraalkylammonium salts to enhance reaction efficiency .
- Purity optimization involves vacuum distillation to remove volatile byproducts and HPLC analysis with UV detection (λ = 210–230 nm) to monitor esterification progress.
Q. How can researchers experimentally determine the physical-chemical properties of this compound, and how do these compare to computational predictions?
Discrepancies between experimental and predicted values may arise from solvation effects or computational approximations (e.g., PSA = 35.53) .
Q. What conditions are critical for maintaining the stability of this compound during storage and handling?
- Storage: Stable in inert atmospheres (N₂/Ar) at 4°C, away from moisture and strong oxidizers.
- Incompatibilities: Avoid contact with bases or nucleophiles (e.g., amines), which may hydrolyze the phosphonic ester bond .
- Decomposition Products: Monitor via GC-MS for phenyl phosphates or cyanoalkene derivatives under thermal stress (>200°C) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR (¹H/³¹P): Confirm regiochemistry of the propenyl group (2E-configuration) and aryl substitution patterns .
- FT-IR: Identify P=O (1250–1300 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass ≈ 345.12 g/mol) and detect trace impurities .
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate for Polyphosphonates: Used in synthesizing heat-resistant polymers via step-growth polymerization .
- Cyanophosphate Precursor: Reacts with nitriles to form flame-retardant additives, leveraging its cyano group .
Advanced Research Questions
Q. How does the structural motif of this compound enhance the thermal stability of aromatic polyphosphonatocarbonates?
- The cyano group acts as a radical scavenger, delaying chain scission during thermal degradation.
- Diphenyl ester groups improve solubility in polar aprotic solvents (e.g., DMF), facilitating high-molecular-weight polymer formation. Accelerated aging studies (150°C/72h) show <10% loss in tensile strength compared to non-cyano analogs .
Q. What mechanistic role does the cyano substituent play in flame-retardant efficacy?
- Gas-Phase Mechanism: Releases HCN upon decomposition, diluting combustible gases.
- Condensed-Phase Mechanism: The phosphonic acid residue catalyzes char formation, while the cyano group cross-links polymer chains, reducing oxygen permeability. Evaluate using limiting oxygen index (LOI) and cone calorimetry (e.g., ~28% LOI vs. 22% for non-cyano derivatives) .
Q. How can computational modeling resolve discrepancies between predicted and experimental physicochemical data?
Q. What strategies are recommended for toxicological profiling in academic settings?
- In Vitro Assays: Use Ames tests (S. typhimurium TA98/TA100) to assess mutagenicity.
- Acute Toxicity: Perform OECD Guideline 423 studies on rodent models (LD₅₀ > 2000 mg/kg suggests low acute risk) .
- Environmental Impact: Prevent drainage contamination due to potential aquatic toxicity (EC₅₀ < 10 mg/L in Daphnia magna) .
Q. How can reaction intermediates be isolated and characterized during trans-esterification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
